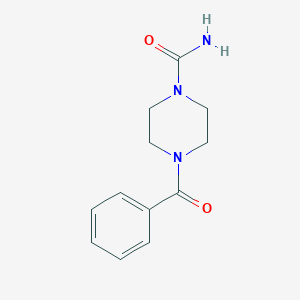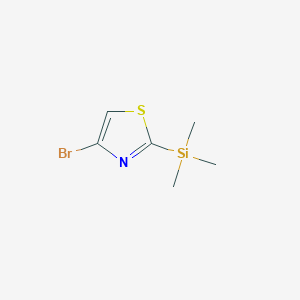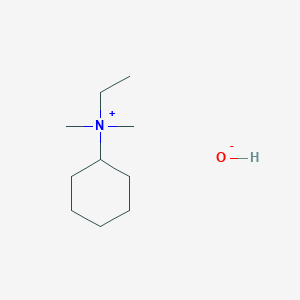
Acrylamide-d3
概要
説明
Acrylamide-d3 is an isotopically labelled or deuterated acrylamide. It is mostly used in quantitative proteomics. It has 3 deuteriums instead of protons making it heavier than acrylamide .
Molecular Structure Analysis
The molecular structure of Acrylamide-d3 is similar to that of acrylamide, but it has 3 deuteriums instead of protons, making it heavier than acrylamide .
Chemical Reactions Analysis
Acrylamide-d3, like acrylamide, is involved in the Maillard reaction, which occurs when starchy, asparagine-rich foods including potato or grain products and coffee are fried, baked, roasted, or heated . The exact chemical mechanisms governing acrylamide formation are not yet known .
Physical And Chemical Properties Analysis
Acrylamide-d3 shares similar physical and chemical properties with acrylamide. Acrylamide is a white or colorless, odorless crystalline solid. It is stable at room temperature but can violently polymerize at its melting point or under UV light .
科学的研究の応用
Determination of Acrylamide in Foods
Acrylamide (AA) is produced by high-temperature processing of high carbohydrate foods, such as frying and baking, and has been proved to be carcinogenic . Because of its potential carcinogenicity, it is very important to detect the content of AA in foods . Acrylamide-d3 can be used as an internal standard in the determination of acrylamide in foods .
Food Safety
Acrylamide is a small molecule organic compound that exists in solid form at normal temperature and pressure. It is sensitive to the light and can be initiated to polymerize to form polyacrylamide under ultraviolet conditions . Therefore, AA is a commonly-used polymerization monomer in industry . In this context, Acrylamide-d3 can be used in research related to food safety.
Carcinogenicity Studies
Acrylamide has been classified as a “probable carcinogen” by the International Cancer Agency (IARC) . Acrylamide-d3 can be used in research studies to understand the carcinogenic properties of acrylamide .
Neurotoxicity Studies
The toxicological properties of acrylamide have been extensively studied and include neurotoxicity . Acrylamide-d3 can be used in research studies to understand the neurotoxic effects of acrylamide .
Genotoxicity Studies
Acrylamide is known to have genotoxic effects . Acrylamide-d3 can be used in research studies to understand the genotoxic effects of acrylamide .
Reproductive Toxicity Studies
Acrylamide is known to have reproductive toxicity . Acrylamide-d3 can be used in research studies to understand the reproductive toxic effects of acrylamide .
作用機序
Target of Action
Acrylamide-d3, a deuterated form of acrylamide, primarily targets kinesin motors , which are proteins critically involved in cell divisions . Kinesins are motor proteins that move along microtubules, fueled by the hydrolysis of ATP. The movement of kinesins aids various cellular functions, including the transport of cellular cargo from the central region toward the cell periphery .
Mode of Action
Acrylamide-d3 interacts with its targets, leading to several changes. The suggested mechanisms for acrylamide neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . Moreover, it is suggested that acrylamide’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .
Biochemical Pathways
Acrylamide-d3 affects multiple biochemical pathways. Studies have revealed the ability of acrylamide to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion . The pathway involves the conjugation of acrylamide with reduced glutathione to form a chemically reactive epoxide known as glycidamide . In humans and animals, the conversion of acrylamide to glycidamide is catalyzed by the cytochrome P450 enzyme complex Cyp2e1 .
Pharmacokinetics
The pharmacokinetics of Acrylamide-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Acrylamide-d3 may be used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry
Result of Action
The molecular and cellular effects of Acrylamide-d3’s action are significant. It has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . The neurotoxicity of acrylamide includes central and peripheral neuropathy . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Acrylamide-d3. General sources of acrylamide exposure are effluents from textile and paper industries, cosmetics, and thermally processed foods rich in starch . Environmental exposures to toxins can be through dermal contact, inhalation, and/or ingestion. The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .
Safety and Hazards
将来の方向性
There is ongoing research into the development of foods and processes aimed at reducing acrylamide formation and advancing rapid and accurate analytical methods for the quantitative and qualitative determination of acrylamide in food and beverage products . There is also interest in understanding the connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NLRP3 inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling .
特性
IUPAC Name |
2,3,3-trideuterioprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480565 | |
| Record name | Acrylamide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylamide-d3 | |
CAS RN |
122775-19-3 | |
| Record name | Acrylamide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



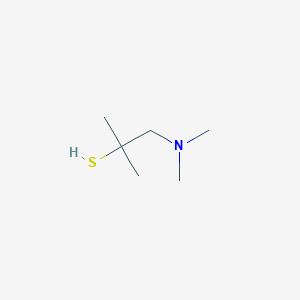
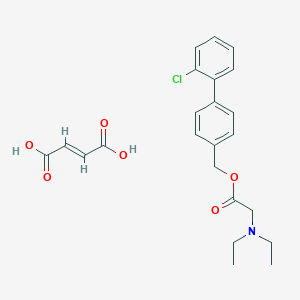
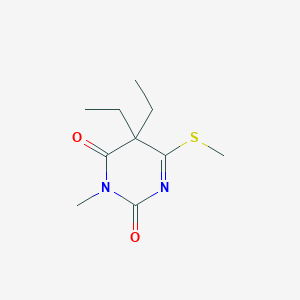


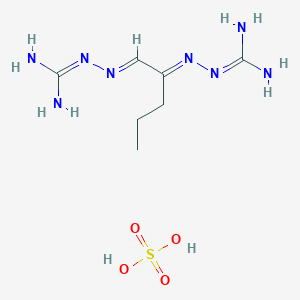
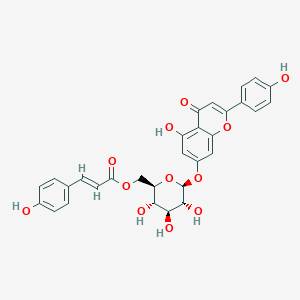
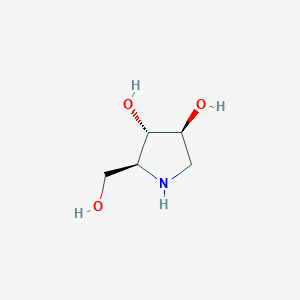
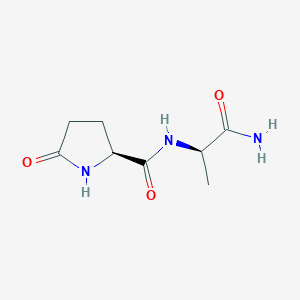
![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)

